
1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene derivatives like “1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The name suggests that it has a bromine atom (bromo-), a methyl group (-methyl-), and a pentafluoroethyl group (-pentafluoroethyl) attached to the benzene ring at positions 1, 2, and 4 respectively .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For example, bromination of toluene can yield bromomethylbenzene . The introduction of the pentafluoroethyl group might involve more complex reactions.Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques . The benzene ring is a planar, cyclic structure with alternating double bonds, and the substituents will be attached to this ring .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of reactions, including further electrophilic aromatic substitution . The presence and position of the substituents can significantly influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its molecular structure . Factors influencing these properties could include the size and shape of the molecule, the nature of the functional groups present, and the presence of polar or nonpolar regions within the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of New Fluorine-Containing Polyethers
Research by Fitch et al. (2003) demonstrates the use of a highly fluorinated monomer, similar in structure to 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene, for creating soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability (Fitch et al., 2003).
Bromine Atom-Transfer Radical Addition in Aqueous Media
Yorimitsu et al. (2001) explored the use of bromine atom-transfer radical addition in different solvents, indicating the potential of bromine-containing compounds in organic synthesis (Yorimitsu et al., 2001).
Synthesis and Properties of Highly Sterically Hindered Aryl Bromides
Steele et al. (2004) reported on the synthesis of sterically hindered aryl bromides, showcasing the versatility of such compounds in synthetic chemistry (Steele et al., 2004).
Radiosynthesis of Fluoromethyl-benzenes
Namolingam et al. (2001) discuss the preparation of fluoromethyl-benzenes from bromo analogues, highlighting the role of such compounds in radiopharmaceutical applications (Namolingam et al., 2001).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Benzenes
Reus et al. (2012) developed efficient methods to synthesize functionalized benzenes, indicating the utility of bromo-functionalized compounds in organometallic synthesis (Reus et al., 2012).
Synthesis and Fluorescence Properties of Bromo-Benzene Derivatives
Zuo-qi (2015) explored the synthesis and photoluminescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, illustrating the potential of bromo-benzene derivatives in developing materials with unique optical properties (Zuo-qi, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCHNZVTGAATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
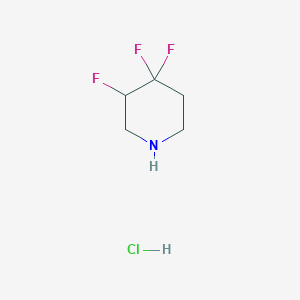
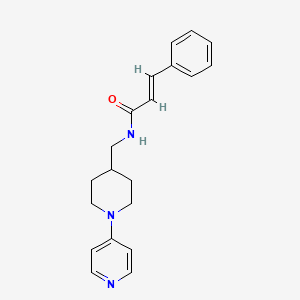
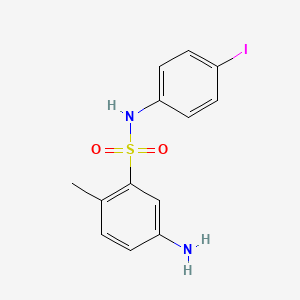
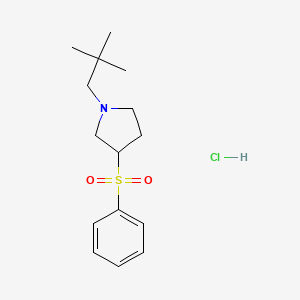
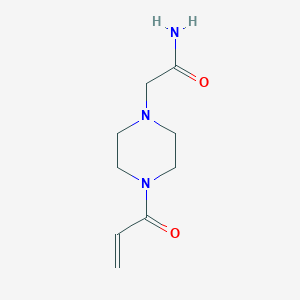
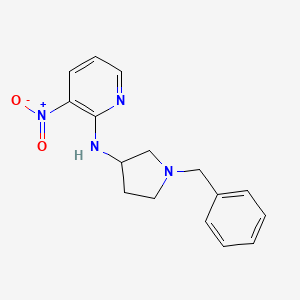

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)
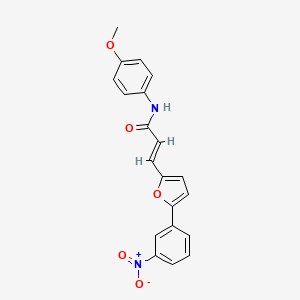

![[2-(1-Bromocyclopropyl)ethynyl]triethylsilane](/img/structure/B2778915.png)
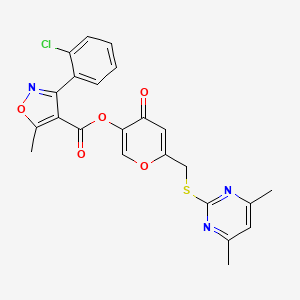
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2778917.png)
